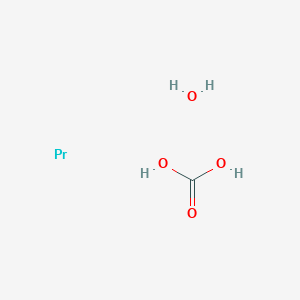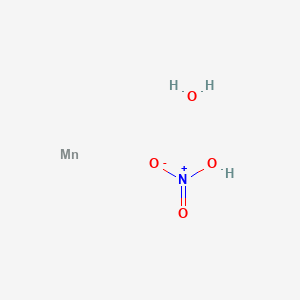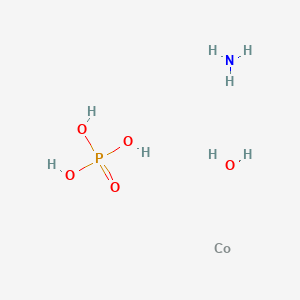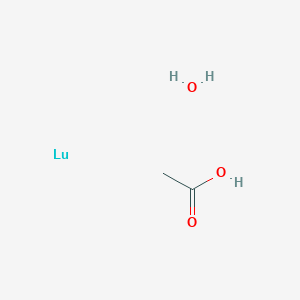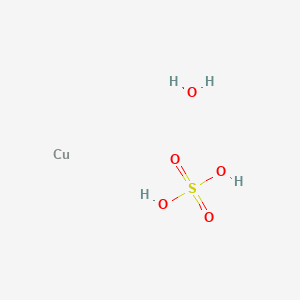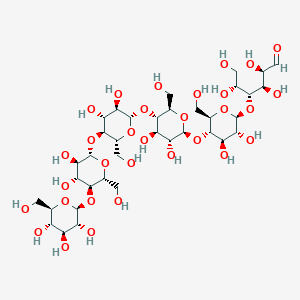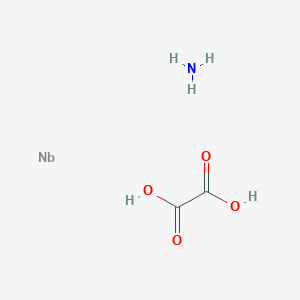
Ammonium niobate(V) oxalate hydrate
Overview
Description
Ammonium niobate(V) oxalate hydrate is a chemical compound with the formula ( \text{C}_4\text{H}_4\text{NNbO}_9 \cdot x\text{H}_2\text{O} ). It is a niobium-based compound that is often used as a precursor in the synthesis of niobium oxide-based materials. This compound is known for its role in various scientific and industrial applications, particularly in the fields of photocatalysis and ceramics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium niobate(V) oxalate hydrate can be synthesized by reacting ammonium niobate with oxalic acid. The typical procedure involves dissolving ammonium niobate in water and then adding a solution of oxalic acid under controlled conditions to precipitate the desired product. The reaction is usually carried out at room temperature, and the resulting product is then crystallized .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles as the laboratory synthesis. The process may include additional steps such as purification and drying to ensure the high purity of the final product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ammonium niobate(V) oxalate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form niobium pentoxide (( \text{Nb}_2\text{O}_5 )).
Reduction: It can be reduced under specific conditions to form lower oxidation states of niobium.
Substitution: It can participate in substitution reactions where the oxalate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other organic acids or chelating agents.
Major Products
Oxidation: Niobium pentoxide (( \text{Nb}_2\text{O}_5 ))
Reduction: Lower oxidation state niobium compounds
Substitution: Various niobium complexes with different ligands
Scientific Research Applications
Ammonium niobate(V) oxalate hydrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Photocatalysis: It is used as a precursor to synthesize niobium oxide-based photocatalysts, which are employed in environmental cleanup and solar fuel production.
Electrocatalysis: It serves as a starting material for the synthesis of electrocatalysts used in fuel cells and other energy conversion devices.
Nanocomposites: It is used to create porous nanocomposites with applications in catalysis and adsorption.
Mechanism of Action
The mechanism by which ammonium niobate(V) oxalate hydrate exerts its effects is primarily through its role as a precursor to niobium oxide. When used in photocatalysis, the niobium oxide materials generated from this compound can absorb light and generate electron-hole pairs, which then participate in redox reactions to degrade pollutants or produce solar fuels . In electrocatalysis, the niobium oxide materials enhance the performance and durability of electrocatalysts by providing a high surface area and facilitating charge transfer .
Comparison with Similar Compounds
Ammonium niobate(V) oxalate hydrate can be compared with other niobium-based compounds such as:
Niobium pentoxide (( \text{Nb}_2\text{O}_5 )): A common niobium compound used in similar applications but lacks the oxalate ligand.
Niobium chloride (( \text{NbCl}_5 )): Used as a precursor in different synthetic routes but has different reactivity and handling requirements.
Niobium ethoxide (( \text{Nb(OC}_2\text{H}_5\text{)}_5 )): Another niobium precursor used in sol-gel processes for material synthesis.
This compound is unique due to its bifunctional nature, serving both as a niobium precursor and a porogenic agent, which makes it particularly useful in the synthesis of porous materials .
Properties
IUPAC Name |
azane;niobium;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.H3N.Nb/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJNMAKNKFPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.N.[Nb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NNbO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


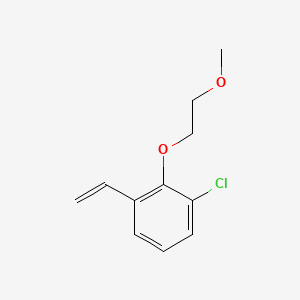
![(NE)-N-[[3-bromo-4-(trifluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8235636.png)
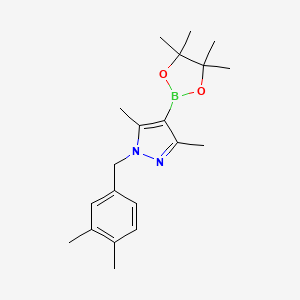

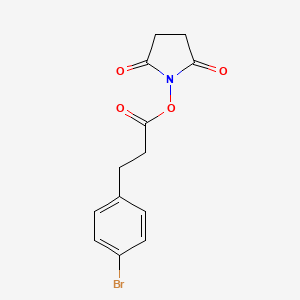
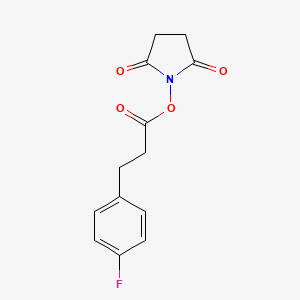
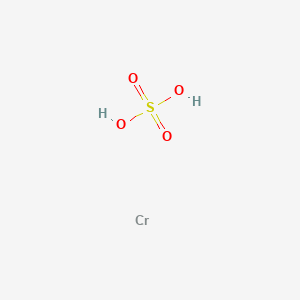
![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8235685.png)
